2-Iodopentanoic acid

Description

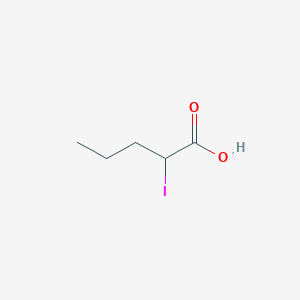

Structure

2D Structure

3D Structure

Properties

CAS No. |

94274-78-9 |

|---|---|

Molecular Formula |

C5H9IO2 |

Molecular Weight |

228.03 g/mol |

IUPAC Name |

2-iodopentanoic acid |

InChI |

InChI=1S/C5H9IO2/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) |

InChI Key |

MEZFCJJZKJRFJF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)O)I |

Origin of Product |

United States |

2 Iodopentanoic Acid: a Detailed Profile

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is this compound. Its structure consists of a five-carbon pentanoic acid backbone with an iodine atom attached to the second carbon atom (the alpha-carbon).

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H9IO2 | |

| Molecular Weight | 228.03 g/mol | |

| CAS Number | 94274-78-9 | |

| Canonical SMILES | CCCC(C(=O)O)I | |

| InChI Key | MEZFCJJZKJRFJF-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 37.3 Ų | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 |

Synthesis and Formation

The synthesis of α-iodocarboxylic acids like this compound can be achieved through several methods. A common approach is the direct α-iodination of the parent carboxylic acid. oup.com

One established method is a variation of the Hell-Volhard-Zelinsky reaction. This involves the in-situ conversion of the carboxylic acid to an acid halide, which then undergoes iodination. For instance, heating a carboxylic acid with thionyl chloride and iodine can produce the α-iodoacyl chloride. manac-inc.co.jpchemistrysteps.com

Another method involves heating the carboxylic acid with iodine in the presence of a copper salt, such as Cu(OCOCH3)2, which can result in a high yield of the α-iodocarboxylic acid. oup.commanac-inc.co.jp The use of chlorosulfonic acid with iodine and a carboxylic acid also yields the α-iodocarboxylic acid. manac-inc.co.jp

Reactivity and Chemical Behavior

The chemical behavior of this compound is largely dictated by the presence of the iodine atom at the alpha position and the carboxylic acid functional group.

Nucleophilic Substitution: The carbon-iodine bond is relatively weak, making the iodide ion an excellent leaving group. wikipedia.org This facilitates nucleophilic substitution reactions at the alpha-carbon, where various nucleophiles can displace the iodine atom. This reactivity is a cornerstone of the synthetic utility of α-halo acids. wikipedia.org

Reactions of the Carboxyl Group: The carboxylic acid group can undergo its characteristic reactions. For example, it can be converted to esters, amides, and acid halides. fiveable.me The acidity of the carboxylic proton is influenced by the inductive effect of the adjacent iodine atom. msu.edu

Decarboxylation: Halogenated carboxylic acids can undergo decarboxylative halogenation, a process that involves the cleavage of the carbon-carbon bond next to the carboxyl group and the release of carbon dioxide. nih.govacs.org

An in-depth analysis of the synthetic strategies for the formation of this compound reveals a variety of methodologies, each with distinct advantages and applications. These methods can be broadly categorized into direct alpha-iodination and stereoselective approaches, which are crucial for accessing specific isomers of this chiral compound.

Reaction Mechanisms and Chemical Reactivity of 2 Iodopentanoic Acid

Mechanistic Investigations of Alpha-Carbon Reactivity

The electron-withdrawing nature of the carboxyl group significantly influences the reactivity of the C-I bond at the alpha-position. This influence is central to understanding both substitution and elimination reactions.

The halogen on an α-haloalkanoic acid is readily displaced by a variety of nucleophiles. libretexts.org These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgpearson.com In this single, concerted step, the nucleophile attacks the electrophilic α-carbon from the side opposite the iodine atom, which simultaneously departs as a leaving group. pearson.commasterorganicchemistry.com

A key characteristic of the SN2 mechanism is the inversion of configuration at the chiral center. pearson.comlibretexts.org If the starting material is a single enantiomer of 2-iodopentanoic acid, the product will be the opposite enantiomer of the α-substituted pentanoic acid.

The reactivity of α-halo carbonyl compounds in SN2 reactions is notably enhanced compared to corresponding alkyl halides. libretexts.org The adjacent carbonyl group stabilizes the transition state by delocalizing the developing negative charge on the incoming nucleophile, which lowers the activation energy and increases the reaction rate. libretexts.org A variety of α-substituted carboxylic acids can be synthesized from this compound using this method. libretexts.org

Table 1: Examples of Nucleophilic Substitution Reactions with this compound This table is illustrative and based on the known reactivity of α-halo acids.

| Nucleophile (Nu⁻) | Product | Product Name |

|---|---|---|

| OH⁻ | 2-Hydroxypentanoic acid | 2-Hydroxypentanoic acid |

| CN⁻ | 2-Cyanopentanoic acid | 2-Cyanopentanoic acid |

| NH₃ | 2-Aminopentanoic acid | 2-Aminopentanoic acid |

Elucidation of Elimination-Addition Pathways

In addition to substitution, this compound can undergo elimination reactions, primarily through an E2 mechanism, especially in the presence of a strong, non-nucleophilic base. This process, known as dehydrohalogenation, involves the removal of a proton from the β-carbon and the iodide ion from the α-carbon, leading to the formation of an α,β-unsaturated carboxylic acid, 2-pentenoic acid.

Furthermore, reactions of related iodoalkanoic acids under certain conditions, such as with hydriodic acid, suggest that complex pathways involving elimination-addition sequences can occur. cdnsciencepub.comcdnsciencepub.com These pathways can lead to the formation of isomeric products. For instance, the reaction of β-valerolactone with hydriodic acid yields 4-iodopentanoic acid, indicating that rearrangements can happen, likely through intermediate alkene species. cdnsciencepub.comcdnsciencepub.com This suggests that under specific, often acidic, conditions, this compound could potentially isomerize via elimination of HI to form 2-pentenoic acid, followed by re-addition of HI to yield other iodopentanoic acid isomers.

Radical Chemistry of this compound

The relatively weak carbon-iodine bond makes this compound a suitable precursor for generating carbon-centered radicals, opening avenues for various synthetic transformations that are distinct from its ionic reaction pathways.

Radical homologation is a process that extends a carbon chain. Derivatives of this compound have been utilized in such reactions to construct more complex molecular frameworks. A notable example is the stereospecific synthesis of protected (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid (AOE), a component of certain cyclic tetrapeptides. rsc.orgresearchgate.net In this process, a radical is generated from a protected (S)-2-amino-5-iodopentanoic acid derivative. This radical then adds to a radical acceptor (a chiral epoxyenone), thereby forming a new carbon-carbon bond and extending the chain in a controlled manner. rsc.orgresearchgate.net This homolytic homologation provides a flexible method for synthesizing complex amino acids. rsc.orgresearchgate.net

Table 2: Key Features of Radical Homologation Using an Iodo-amino Acid Derivative Based on the synthesis of protected AOE. rsc.org

| Feature | Description |

|---|---|

| Radical Precursor | Protected (S)-2-amino-5-iodopentanoic acid |

| Radical Initiator | Tributyltin hydride or Triphenyltin (B1233371) hydride |

| Radical Acceptor | Chiral epoxyenone |

| Reaction Type | Free-radical addition |

| Key Bond Formed | Carbon-carbon bond |

| Product | Protected (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid |

Role of Tin Hydrides and Silyl (B83357) Hydrides in Radical Transformations

The generation of the crucial carbon-centered radical from this compound derivatives is typically initiated by a radical reducing agent. organic-chemistry.org Organotin hydrides, such as tri-n-butyltin hydride (Bu₃SnH) and triphenyltin hydride (Ph₃SnH), are commonly employed for this purpose. rsc.orgorganic-chemistry.org The reaction is initiated by a small amount of a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN), which generates a stannyl (B1234572) radical (e.g., Bu₃Sn•). This stannyl radical then abstracts the iodine atom from the α-iodo acid derivative, a favorable process due to the formation of a strong tin-iodine bond, to produce the desired α-carboxyalkyl radical. libretexts.orgucl.ac.uk

Due to the toxicity associated with organotin compounds, alternative reagents such as silyl hydrides have been developed. organic-chemistry.orgacs.org Tris(trimethylsilyl)silyl hydride (TTMSS) has been shown to be an effective substitute for tin hydrides in radical homologation reactions involving iodoamino acid derivatives, yielding similar results. rsc.org These hydrides function as chain-transfer agents in radical chain reactions, enabling the transformation of the C-I bond into a C-C or C-H bond. libretexts.orglibretexts.org

Stereochemical Outcomes and Rearrangements in this compound Reactions

The stereochemistry of reactions involving this compound is highly dependent on the reaction mechanism. Ionic and radical pathways often lead to different stereochemical results.

As discussed, SN2 reactions at the α-carbon proceed with a predictable inversion of stereochemistry. pearson.comlibretexts.org This makes nucleophilic substitution a powerful tool for the stereocontrolled synthesis of α-substituted pentanoic acids from enantiomerically pure this compound.

In contrast, reactions involving radical intermediates often provide less stereochemical control. organic-chemistry.org For instance, radical oxygenation of α-iodocarboxylic acid derivatives has shown low stereoselectivity even with the use of chiral auxiliaries. organic-chemistry.org However, specific radical reactions, such as the previously mentioned homologation to form protected AOE, can be highly stereospecific, suggesting that the structure of the substrate and the radical acceptor can effectively direct the stereochemical outcome. rsc.orgresearchgate.net

Rearrangements are also a possibility in the chemistry of this compound, particularly under conditions that might favor carbocation intermediates. cdnsciencepub.comsolubilityofthings.com Studies on the reactions of various lactones with hydriodic acid have shown that the position of the iodine atom can migrate along the carbon chain. cdnsciencepub.comcdnsciencepub.com For example, β-valerolactone rearranges to form 4-iodopentanoic acid instead of the direct ring-opening product, 3-iodopentanoic acid. cdnsciencepub.comcdnsciencepub.com This occurs through a proposed mechanism involving elimination to an alkene followed by re-addition of HI, or through 1,2-hydride shifts in a carbocation intermediate. cdnsciencepub.comsolubilityofthings.com Such rearrangements could potentially compete with direct substitution or elimination at the C-2 position of this compound under certain protic or acidic conditions.

Electrophilic and Metal-Mediated Transformations Involving the Carbon-Iodine Bond

The carbon-iodine (C-I) bond in this compound is a key functional group that dictates its chemical reactivity, particularly in transformations that form new carbon-carbon bonds. The iodine atom, being a large and polarizable halogen, is an excellent leaving group. This characteristic, combined with the electron-withdrawing nature of the adjacent carboxylic acid group, renders the α-carbon electrophilic and susceptible to both nucleophilic substitution and, more significantly, a variety of metal-mediated coupling reactions. These transformations are fundamental in synthetic organic chemistry for constructing more complex molecular architectures from simple precursors.

The primary reactivity of the C(sp³)–I bond in this context is observed in palladium-catalyzed cross-coupling reactions. In these catalytic cycles, a low-valent palladium complex, typically Pd(0), undergoes oxidative addition into the C-I bond. This step is a hallmark of reactions like the Heck, Suzuki, Sonogashira, and Fukuyama couplings. wikipedia.org The resulting organopalladium(II) intermediate is central to the formation of new bonds, showcasing the role of the alkyl iodide as an electrophilic partner in the catalytic cycle.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are among the most powerful tools for C-C bond formation, and the C-I bond of α-iodo acids like this compound is a suitable handle for such transformations. orgsyn.org

Heck Reaction: The Mizoroki-Heck reaction traditionally couples aryl or vinyl halides with alkenes. wikipedia.orgorganic-chemistry.org However, recent advancements have expanded the scope to include alkyl halides. Specifically, visible light-induced, palladium-catalyzed Heck reactions of α-heteroatom-substituted alkyl iodides with vinyl arenes proceed efficiently at room temperature. nih.gov Given that this compound falls into this category of substrates, it can be expected to undergo coupling with various vinyl arenes to produce functionalized allylic systems. The reaction is proposed to proceed through a hybrid Pd-radical mechanism, initiated by a single electron transfer (SET) from a Pd(0) complex to the alkyl iodide. nih.gov

Table 1: Representative Conditions for Visible Light-Induced Heck Reaction of Alkyl Iodides

| Component | Example | Purpose |

|---|---|---|

| Catalyst | Pd(OAc)₂ | Palladium(II) precatalyst, reduced in situ |

| Alkene | Styrene | Coupling partner |

| Base | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Neutralizes HX produced |

| Solvent | Dioxane | Reaction medium |

| Conditions | Visible light, Room temperature | Reaction initiation |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) or C(sp³)–C(sp) bond by coupling an organic halide with a terminal alkyne. organic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts. While more common for aryl and vinyl halides, the Sonogashira coupling can be applied to alkyl iodides. A more advanced strategy involves the decarbonylative Sonogashira cross-coupling of carboxylic acids, where the acid is activated in situ and subsequently decarbonylated to generate an organopalladium intermediate that couples with the alkyne. nih.gov This approach allows carboxylic acids to be used directly as orthogonal electrophilic partners. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. libretexts.orgresearchgate.net The catalytic cycle involves oxidative addition of the palladium catalyst to the C-I bond, followed by transmetalation with the organoboron species (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org While most prevalent for sp²-hybridized carbons, the Suzuki coupling of alkyl halides is also established. The reaction tolerates a wide array of functional groups and can often be performed in aqueous conditions. sandiego.edu Highly active catalyst systems using specialized phosphine (B1218219) ligands have been developed to improve the efficiency of coupling with challenging substrates, including those containing nitrogen heterocycles. organic-chemistry.org

Table 2: General Components for a Suzuki-Miyaura Cross-Coupling Reaction

| Component | General Role | Typical Reagents |

|---|---|---|

| Substrate | Electrophile | Aryl/Vinyl/Alkyl Halide (e.g., this compound ester) |

| Coupling Partner | Nucleophile | Aryl- or Vinyl-boronic acid/ester |

| Catalyst | Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd(OH)₂/C researchgate.net |

| Ligand | Stabilizes & activates catalyst | PPh₃, Buchwald ligands (e.g., XPhos) organic-chemistry.org |

| Base | Activates boronic acid | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Reaction Medium | Toluene, Dioxane, THF, Water sandiego.edu |

Fukuyama Coupling: The Fukuyama coupling is a powerful method for ketone synthesis, involving the reaction of a thioester with an organozinc reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A related process, the Fukuyama ketone synthesis, can utilize alkylzinc reagents derived from alkyl halides. For instance, in syntheses related to (+)-biotin, an iodopentanoate derivative is converted into an organozinc reagent, which then couples with a thiolactone in the presence of a palladium catalyst like Pearlman's catalyst (Pd(OH)₂/C) or palladium acetate (B1210297). acs.orgorgsyn.org This reaction is noted for its high chemoselectivity and tolerance of sensitive functional groups. wikipedia.org The formation of an organozinc reagent from this compound (or its ester) would make it a suitable substrate for Fukuyama-type reactions to generate α-acyl pentanoic acid derivatives.

Derivatives and Analogs of 2 Iodopentanoic Acid in Advanced Synthetic Research

Synthesis and Transformations of 2-Iodopentanoic Acid Esters

Esters of this compound are frequently employed in synthesis due to the enhanced stability and solubility they offer compared to the parent carboxylic acid. The esterification of this compound provides a protected form of the carboxyl group, allowing for selective reactions at the iodine-bearing carbon or other positions on the alkyl chain.

The synthesis of functionalized esters of this compound often starts from readily available chiral precursors, such as protected amino acids. This approach allows for the introduction of specific stereochemistry and additional functional groups, which are crucial for their application as sophisticated building blocks.

One notable example is the synthesis of tert-butyl 4-(9-fluorenyloxycarbonylamino)-5-iodopentanoate . This compound can be prepared from Fmoc-Glu(OtBu)-OH. nih.gov The synthetic route involves the reduction of the side-chain carboxylic acid to an alcohol, followed by conversion of the resulting hydroxyl group to an iodide. nih.gov A similar strategy is employed for the synthesis of related iodoalkanoates, where a protected amino acid is the starting material. For instance, benzyl (B1604629) 2-(S)-[(tert-butoxycarbonyl)amino]-5-iodopentanoate has been synthesized from protected L-amino acids. researchgate.net

Another important functionalized ester is methyl 5-[4-(tert-butoxycarbonyl)-phenyl]-2-iodopentanoate . While a direct synthesis for this specific compound is not detailed in the provided results, the synthesis of similar complex structures often involves multi-step sequences. These can include coupling reactions to introduce the substituted phenyl group and subsequent modifications to install the iodo functionality. The synthesis of related complex molecules, such as those containing piperidine (B6355638) or pyrazole (B372694) rings, often involves coupling reactions with appropriate starting materials. nih.gov

The following table summarizes key starting materials and general synthetic strategies for preparing functionalized this compound esters.

| Target Ester | Precursor Example | General Synthetic Steps |

| tert-butyl 4-(9-fluorenyloxycarbonylamino)-5-iodopentanoate | Fmoc-Glu(OtBu)-OH | 1. Reduction of the side-chain carboxyl group to an alcohol. 2. Conversion of the alcohol to an iodide using reagents like PPh₃/I₂/imidazole. nih.gov |

| benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-5-iodopentanoate | Protected L-glutamic acid | 1. Protection of the alpha-amino and alpha-carboxyl groups. 2. Reduction of the side-chain carboxyl group. 3. Iodination of the resulting alcohol. researchgate.net |

Structural Modifications and Scaffold Diversity

The this compound framework is a valuable starting point for creating a diverse range of molecular scaffolds. The reactivity of the carbon-iodine bond allows for the introduction of various substituents and the construction of more elaborate structures.

The design of building blocks derived from this compound focuses on creating molecules with specific functionalities and stereochemical control. These building blocks are then used in the assembly of larger, more complex target molecules. For example, chiral iodoalkanoates serve as precursors for the synthesis of key intermediates for natural products. researchgate.net The ability to perform nucleophilic substitution reactions at the iodine-bearing carbon is a key feature in the design of these building blocks.

The incorporation of the this compound moiety into complex organic frameworks is a testament to its versatility as a synthetic intermediate. The iodo group can participate in various carbon-carbon bond-forming reactions, such as cross-coupling reactions, allowing for its integration into larger molecular systems. For instance, organozinc reagents derived from iodo-amino acids can be used in cross-coupling reactions. core.ac.uk This strategy enables the construction of intricate molecular architectures with high precision. The development of multifunctional building blocks compatible with modern synthetic methods, like photoredox-mediated alkylation, further expands the utility of such iodo-containing fragments in constructing diverse chemical libraries. nih.gov

Design and Synthesis of this compound-Derived Building Blocks

Chiral Derivatives and Their Synthetic Utility

Chirality is a critical aspect of modern drug discovery and materials science. Chiral derivatives of this compound are highly valuable as they allow for the synthesis of enantiomerically pure target molecules. The stereocenter at the 2-position of the pentanoic acid chain can be controlled through various asymmetric synthesis strategies.

The synthesis of chiral iodo compounds often starts from the chiral pool, utilizing naturally occurring amino acids or other enantiomerically pure starting materials. researchgate.netnih.gov For example, the synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-5-iodopentanoate from a protected L-amino acid ensures the desired stereochemistry at the alpha-carbon. researchgate.net These chiral iodo derivatives can then be used in stereospecific reactions to construct complex molecules with multiple stereocenters. The use of chiral auxiliaries is another common strategy to induce asymmetry in the synthesis of such compounds. orgsyn.org The development of chiral iodotriptycenes and their application in asymmetric catalysis highlights the growing importance of chiral iodo-containing compounds in organic synthesis. cardiff.ac.uk

Spectroscopic Characterization and Structural Elucidation of 2 Iodopentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. However, specific experimental data for 2-iodopentanoic acid is not available in the searched resources.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for this compound would be expected to show distinct signals for the protons at each position along the carbon chain. The proton on the carbon bearing the iodine atom (the α-proton) would likely appear as a triplet, shifted downfield due to the deshielding effect of the adjacent electronegative iodine and carbonyl groups. The chemical shifts and coupling constants, which are crucial for detailed structural confirmation, are not documented in the available literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a ¹³C NMR spectrum would provide key information about the carbon framework of the molecule. Each of the five carbon atoms would be expected to produce a unique signal. The carbonyl carbon would appear significantly downfield, while the carbon bonded to the iodine would also show a characteristic chemical shift. Without experimental data, a precise analysis remains speculative.

Advanced NMR Techniques for Stereochemical Assignment

This compound possesses a chiral center at the second carbon. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or the use of chiral shift reagents, would be essential for determining the absolute or relative stereochemistry of the molecule. longdom.org These experiments rely on through-space interactions or the formation of diastereomeric complexes to differentiate between enantiomers. However, no studies applying these techniques to this compound have been found in the public domain.

Mass Spectrometry (MS)

Mass spectrometry is vital for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would provide the exact mass of this compound, allowing for the unambiguous confirmation of its molecular formula, C₅H₉IO₂. guidechem.com The monoisotopic mass is calculated to be approximately 227.96473 Da. guidechem.com Experimental HRMS data would be critical for confirming the identity of a synthesized sample.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Complex Mixtures

LC-MS/MS is a powerful technique for detecting and quantifying specific compounds within complex biological or environmental samples. An established LC-MS/MS method for this compound would involve optimizing chromatographic separation and defining specific mass transitions for the parent ion and its fragments. nih.gov This would enable targeted analysis, but no such specific methods for this compound have been detailed in the available research. General methods for the analysis of other fatty acids exist, but they are not specific to this particular iodinated compound. qut.edu.aujst.go.jp

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. savemyexams.com When a molecule is irradiated with infrared light, its bonds vibrate by stretching and bending at specific frequencies corresponding to the energy of the radiation absorbed. savemyexams.com These vibrational frequencies are characteristic of the types of bonds and functional groups within the molecule, providing a molecular fingerprint.

For this compound, the IR spectrum reveals key absorptions that confirm its structure. The most prominent and informative bands are associated with the carboxylic acid moiety. A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. libretexts.orgorgchemboulder.com The broadness of this peak is a result of hydrogen bonding between carboxylic acid molecules. libretexts.org

Another key feature is the strong, sharp absorption band appearing between 1760-1690 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.orgorgchemboulder.com The presence of this strong absorption is a clear indicator of a carbonyl-containing functional group.

Additionally, the spectrum will show a C-O stretching vibration between 1320-1210 cm⁻¹ and O-H bending vibrations in the ranges of 1440-1395 cm⁻¹ and 950-910 cm⁻¹. libretexts.org The C-H stretching vibrations of the pentyl chain are expected in the 3000-2850 cm⁻¹ region. orgchemboulder.com The presence of the iodine atom is more difficult to confirm directly by IR spectroscopy as the C-I stretching vibration occurs at lower frequencies (around 500 cm⁻¹), which is often outside the standard range of many IR spectrometers. rjpbcs.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Strong, Very Broad |

| Carbonyl | C=O Stretch | 1760-1690 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Medium |

| Carboxylic Acid | O-H Bend | 1440-1395 and 950-910 | Medium |

| Alkane | C-H Stretch | 3000-2850 | Medium |

| Alkyl Iodide | C-I Stretch | ~500 | Medium to Weak |

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatography is a fundamental technique for the separation, purification, and assessment of the purity of chemical compounds. It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. sigmaaldrich.comkhanacademy.org

Thin Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and versatile method for analyzing the purity of a sample and for monitoring the progress of a reaction. sigmaaldrich.com In TLC, a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, is coated onto a flat, inert carrier, typically a glass or plastic plate. sigmaaldrich.comsavemyexams.com This coated plate serves as the stationary phase. savemyexams.com

For the analysis of this compound, a silica gel TLC plate would be appropriate. A small spot of the compound is applied to the baseline of the plate, which is then placed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase). savemyexams.com The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differing affinities for the stationary and mobile phases. sigmaaldrich.com Due to the polar carboxylic acid group, this compound will have a moderate affinity for the polar silica gel stationary phase. The choice of mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used. The polarity of the mobile phase can be adjusted to optimize the separation. For carboxylic acids, adding a small amount of acetic or formic acid to the mobile phase can improve the spot shape and prevent streaking by suppressing the ionization of the carboxylic acid group. researchgate.netscielo.sa.cr

After the solvent front has moved a sufficient distance up the plate, the plate is removed and dried. Since this compound is colorless, a visualization method is required to see the separated spot. savemyexams.com Common visualization techniques for carboxylic acids on TLC plates include using an iodine chamber, where iodine vapor adsorbs onto the compound to produce a colored spot, or spraying the plate with a pH indicator dye like bromocresol green, which will show a color change in the presence of the acidic compound. savemyexams.comillinois.edu The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used to help identify the compound.

Interactive Data Table: Typical TLC Parameters for this compound

| Parameter | Description |

| Stationary Phase | Silica gel G60 on a glass or plastic plate. scielo.sa.cr |

| Mobile Phase | A mixture of non-polar and polar solvents, such as hexane/ethyl acetate with a small amount of acetic acid. researchgate.net |

| Sample Application | A dilute solution of the compound is spotted on the baseline. |

| Development | The plate is placed in a closed chamber with the mobile phase. |

| Visualization | Iodine vapor or a pH indicator spray (e.g., bromocresol green). savemyexams.comillinois.edu |

Column Chromatography (Silica Gel, C18)

Column chromatography is a preparative technique used to separate and purify larger quantities of a compound. youtube.com It operates on the same principles as TLC, but the stationary phase is packed into a vertical glass column. youtube.com

Silica Gel Column Chromatography

For the purification of this compound, silica gel is a common choice for the stationary phase. rochester.edu The crude sample is loaded onto the top of the silica gel column, and a solvent (eluent) is passed through the column. rochester.edu The components of the mixture travel down the column at different rates depending on their polarity and are collected in separate fractions as they exit the column. youtube.com

Similar to TLC, a solvent system of varying polarity, such as a gradient of ethyl acetate in hexane, can be used to elute the compounds from the column. tandfonline.com Less polar impurities will elute first with a lower polarity solvent, while the more polar this compound will require a more polar solvent mixture to be eluted. The presence of the carboxylic acid group can lead to strong adsorption on the silica gel, potentially causing tailing and poor separation. researchgate.net To mitigate this, a small percentage of a volatile acid like acetic acid can be added to the eluent to improve the elution of the carboxylic acid. researchgate.net

C18 Column Chromatography

C18 column chromatography, also known as reversed-phase chromatography, utilizes a non-polar stationary phase. The stationary phase consists of silica particles that have been chemically modified to have long-chain C18 alkyl groups bonded to their surface, making it hydrophobic. lcms.czlcms.cz This technique is particularly well-suited for the separation of organic acids. lcms.czlcms.czsigmaaldrich.cntandfonline.com

In reversed-phase chromatography of this compound, a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is used. lcms.czlcms.czsigmaaldrich.cn The separation is based on the hydrophobic interactions between the non-polar part of the molecule (the pentyl chain) and the non-polar stationary phase. More non-polar compounds will be retained more strongly on the column. The polarity of the mobile phase is adjusted to control the elution of the compounds. To ensure that the carboxylic acid is in its less polar, protonated form, the pH of the mobile phase is often kept low (around pH 2-3) by adding an acid like formic acid or trifluoroacetic acid (TFA). lcms.czsigmaaldrich.cn Under these conditions, this compound will be retained on the C18 column and can be effectively separated from more polar or less hydrophobic impurities.

Interactive Data Table: Column Chromatography Parameters for this compound

| Chromatography Type | Stationary Phase | Mobile Phase (Eluent) | Separation Principle |

| Normal Phase | Silica Gel rochester.edu | Gradient of ethyl acetate in hexane, often with a small amount of acetic acid. researchgate.nettandfonline.com | Adsorption based on polarity; polar compounds are retained more strongly. |

| Reversed Phase | C18-bonded silica lcms.czlcms.cz | Mixture of water and methanol or acetonitrile, with an acid (e.g., formic acid, TFA) to control pH. lcms.czsigmaaldrich.cn | Partitioning based on hydrophobicity; non-polar compounds are retained more strongly. |

Computational Chemistry and Theoretical Studies on 2 Iodopentanoic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate details of molecular systems like 2-iodopentanoic acid.

Density Functional Theory (DFT) Applications to Reaction Mechanisms

DFT calculations have been instrumental in exploring the reaction mechanisms of haloalkanoic acids. For instance, studies on the dehalogenation of α-haloalkanoic acids by dehalogenase enzymes have utilized DFT to model the reaction pathways. tandfonline.comresearchgate.net These computational models help in understanding the role of key amino acid residues in the enzyme's active site and the mechanism of halide removal. While not specific to this compound, these studies on analogous chloro- and bromo-compounds provide a framework for predicting its behavior in similar enzymatic reactions. The calculations can determine the energetics of nucleophilic attack on the carbon atom bearing the iodine, leading to the displacement of the iodide ion.

Furthermore, DFT has been employed to investigate the decarboxylative iodination of various carboxylic acids, a reaction relevant to the synthesis and transformation of iodo-organic compounds. acs.org These studies analyze different potential pathways, such as radical and concerted mechanisms, and calculate the activation energies for each step. acs.org Such theoretical approaches could be applied to understand the conditions under which this compound might undergo decarboxylation or other transformations.

A notable reaction of the 2-iodopentanoate anion, the deprotonated form of this compound, is its photolysis to generate a radical anion. This process has been observed experimentally and can be further elucidated through DFT calculations to model the electronic transitions and the subsequent bond cleavage.

Analysis of Electronic Properties and Reactivity Predictions

The electronic properties of this compound, which dictate its reactivity, can be thoroughly analyzed using DFT. Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's nucleophilic and electrophilic centers. The distribution of electron density and the molecular electrostatic potential (MEP) map can identify regions susceptible to electrophilic or nucleophilic attack.

Conceptual DFT provides a set of reactivity descriptors that can quantify the chemical behavior of this compound. nih.govfrontiersin.org These descriptors, including chemical potential, hardness, and Fukui functions, can predict the most likely sites for various types of reactions. For example, the carbon atom bonded to the iodine is expected to be a primary electrophilic site due to the electron-withdrawing nature of the iodine and oxygen atoms.

The following table summarizes key computed properties for this compound and related compounds, providing a basis for reactivity comparison.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | InChIKey |

| This compound | C₅H₉IO₂ | 228.03 | MEZFCJJZKJRFJF-UHFFFAOYSA-N |

| 2-Iodobutanoic acid | C₄H₇IO₂ | 214.00 | HKAGPQUVIAEHSO-UHFFFAOYSA-N |

| 2-Iodopropionic acid | C₃H₅IO₂ | 199.97 | KZLYQYPURWXOEW-UHFFFAOYSA-N |

| 2-Bromopentanoic acid | C₅H₉BrO₂ | 181.03 | ZUFZASVVIKIOJT-UHFFFAOYSA-N |

| Valeric acid | C₅H₁₀O₂ | 102.13 | NQPDZGIKBAWPEJ-UHFFFAOYSA-N |

Conformational Analysis and Stereoisomerism

The flexibility of the pentyl chain in this compound allows for the existence of multiple conformational isomers, or rotamers. wikipedia.org Conformational analysis, the study of the energetics of these different spatial arrangements, is crucial for understanding the molecule's properties and behavior. ifes.edu.br

Computational methods, particularly DFT, can be used to perform a systematic search for the stable conformers of this compound. By rotating the single bonds in the molecule and calculating the energy of each resulting geometry, a potential energy surface can be mapped out. The minima on this surface correspond to the stable conformers. A DFT-based geometry optimization of a derivative, ethyl 5-((tert-butyldiphenylsilyl)oxy)-2-iodopentanoate, revealed a single populated conformer, highlighting the power of these methods in predicting molecular geometry.

The presence of a chiral center at the second carbon atom (C2) means that this compound exists as a pair of enantiomers: (R)-2-iodopentanoic acid and (S)-2-iodopentanoic acid. Computational studies can differentiate between these stereoisomers and analyze their distinct properties, such as their interaction with other chiral molecules, which is particularly important in biological systems.

The table below illustrates the different types of isomers relevant to this compound.

| Isomer Type | Description | Example in this compound |

| Constitutional Isomer | Same molecular formula, different connectivity | 3-Iodopentanoic acid |

| Stereoisomer (Enantiomer) | Non-superimposable mirror images | (R)-2-Iodopentanoic acid and (S)-2-iodopentanoic acid |

| Conformational Isomer (Rotamer) | Different spatial arrangements due to bond rotation | Different staggered and eclipsed forms of the pentyl chain |

Modeling of Reaction Pathways and Transition States

A primary application of computational chemistry is the modeling of reaction pathways and the characterization of transition states. wikipedia.org This provides a molecular-level understanding of how chemical reactions occur. For this compound, this can include modeling its synthesis, degradation, or participation in various chemical transformations.

For instance, the synthesis of this compound often involves the nucleophilic substitution of 2-bromopentanoic acid. DFT calculations can model this Sₙ2 reaction, determining the structure and energy of the transition state and predicting the reaction rate. Similarly, the decarboxylative iodination of valeric acid to produce iodobutane could be modeled to understand the mechanism of C-I bond formation and CO₂ extrusion. acs.orgacs.org

In the context of enzymatic reactions, such as the dehalogenation by haloalkanoic acid dehalogenases, computational modeling can trace the entire reaction coordinate. tandfonline.comresearchgate.net This involves identifying the reactant and product states, locating the transition state, and calculating the activation energy barrier. These models can elucidate the role of the enzyme in stabilizing the transition state and accelerating the reaction. While direct studies on this compound are limited, the principles derived from studies on similar substrates are highly applicable.

Applications in Organic Synthesis and Chemical Research

2-Iodopentanoic Acid as a Key Intermediate in Organic Transformations

This compound, a halogenated carboxylic acid, serves as a versatile intermediate in various organic transformations, primarily by leveraging the reactivity of the carbon-iodine bond and the carboxylic acid functional group. The presence of iodine at the α-position to the carboxyl group makes it a useful precursor for introducing functionality and building molecular complexity.

Research has demonstrated the use of derivatives of iodopentanoic acid in the synthesis of complex molecules like peptides and amino acids. For instance, a protected form of 5-iodopentanoic acid, specifically (S)-tert-butyl 2-(tert-butoxycarbonylamino)-5-iodopentanoic acid, has been synthesized as an intermediate. nih.gov This compound was created from its corresponding tosylate precursor via a reaction with sodium iodide in acetone. nih.gov The resulting iodo-derivative is a key stepping stone for the synthesis of more complex molecules, such as radio-labeled amino acids for medical imaging. nih.gov

In a similar vein, (S)-2-amino-5-iodopentanoic acid has been utilized in the synthesis of cyclic tetrapeptides. researchgate.net These complex structures are important in medicinal chemistry, and the iodo-functionalized amino acid provides a reactive handle for further molecular elaborations.

Furthermore, the related compound 5-iodovaleric acid (5-iodopentanoic acid) is synthesized via the Finkelstein reaction and can be converted to its acid chloride. cyberleninka.ru This activated form, 5-iodovaleric acid chloride, is then used to acylate other molecules, such as N-aminomesopurpurinimide, to create new amide derivatives. cyberleninka.ru This highlights the role of iodinated fatty acids as building blocks for attaching aliphatic chains to larger, complex structures. cyberleninka.ru

Building Block for Functionalized Molecules in Materials Science

The term "building block" in chemistry refers to molecules with reactive functional groups that can be used for the modular assembly of larger, more complex architectures. nih.gov Carboxylic acids, including functionalized ones like this compound, are common building blocks for creating materials such as polyesters and polyamides. researchgate.netmdpi.com

While specific research detailing the use of this compound in materials science is limited, its structure suggests potential applications. The dual functionality of a carboxylic acid and a reactive carbon-iodine bond allows for its incorporation into polymer chains or for the surface functionalization of materials. For example, the carboxylic acid group can participate in polycondensation reactions to form polyesters. mdpi.com The iodine atom can serve as a site for subsequent modifications, such as cross-coupling reactions or radical-initiated polymerization.

The related compound, methyl 5-iodopentanoate, which shares the iodo-alkane structure, demonstrates the utility of this chemical motif. It participates in cross-coupling reactions like the Heck and Suzuki-Miyaura couplings to form carbon-carbon bonds, which is critical in polymer chemistry.

Precursor in Radiochemical Synthesis and Isotopic Labeling Studies

Iodinated organic molecules are frequently used as precursors for the synthesis of radiopharmaceuticals, where a stable iodine atom (¹²⁷I) is replaced by a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I). cyberleninka.runih.gov These radioisotopes have applications in medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as in radiotherapy. researchgate.netnih.gov

A non-radioactive molecule designed for radiolabeling is referred to as a chemical precursor. core.ac.uk Derivatives of iodopentanoic acid have been explored for such purposes. For example, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-5-iodopentanoic acid serves as a precursor for fluorine-18 (B77423) labeled amino acids, which are potential tumor imaging agents. nih.gov Although this example uses fluorine, the synthesis demonstrates the utility of the iodinated alkane chain as a precursor in radiolabeling schemes.

More directly, research into iodine-containing natural chlorins as prototypes for radiopharmaceuticals has utilized 5-iodovaleric acid. cyberleninka.ru The strategy involves synthesizing the stable iodine-containing molecule first, with the expectation that the stable ¹²⁷I can be later replaced with a radioactive isotope via an isotopic exchange reaction. cyberleninka.ru This makes 5-iodovaleric acid a key precursor for developing new radiotracers that could be used for both tumor imaging and therapy. cyberleninka.ru

However, a significant consideration for in vivo applications is the stability of the carbon-iodine bond. It has been noted that iodine radionuclides attached to sp³ hybridized carbon atoms, as is the case in this compound, are generally not as stable in the body compared to those on sp² carbons (like in iodoarenes). nih.gov This potential for in vivo deiodination is a critical factor in the design of stable radioiodinated pharmaceuticals. nih.gov

Interactive Data Table: Properties of Iodine Isotopes Used in Radiochemistry

| Isotope | Half-life | Decay Mode(s) | Primary Application(s) |

| ¹²³I | 13.22 hours | Electron Capture (EC) | SPECT Imaging researchgate.netnih.gov |

| ¹²⁴I | 4.18 days | Positron Emission (β+), EC | PET Imaging nih.gov |

| ¹²⁵I | 59.4 days | Electron Capture (EC) | Research, Preclinical Studies nih.gov |

| ¹³¹I | 8.02 days | Beta Minus (β-) | Therapy, SPECT Imaging nih.gov |

Q & A

Q. Basic

- Methodological Answer :

Detailed synthesis protocols must include:- Reagent purity and supplier information (e.g., iodine source, solvent grade).

- Step-by-step reaction conditions (temperature, time, stoichiometry).

- Workup procedures (extraction, distillation, crystallization).

- Purity validation via melting point, NMR, and HPLC (retain raw spectra in supplementary data) .

- Supplementary materials : Provide crystallographic data (if available) and full spectral assignments .

What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

Q. Basic

- Methodological Answer :

- Primary techniques :

- Conflict resolution : Compare with literature values and re-run analyses under standardized conditions (e.g., solvent, concentration) .

How can researchers assess the stability of this compound under varying storage conditions?

Q. Basic

- Methodological Answer :

What strategies are recommended for resolving contradictions between experimental data and computational predictions for this compound?

Q. Advanced

- Methodological Answer :

How can reaction conditions for iodinating pentanoic acid derivatives be optimized to minimize byproducts?

Q. Advanced

- Methodological Answer :

What analytical frameworks are suitable for elucidating the mechanistic pathways of this compound in nucleophilic substitution reactions?

Q. Advanced

- Methodological Answer :

How should researchers integrate contradictory literature findings on the biological activity of this compound?

Q. Advanced

- Methodological Answer :

What ethical considerations are critical when handling this compound in laboratory settings?

Q. Basic

- Methodological Answer :

How can researchers leverage computational tools to predict the reactivity of this compound in novel reaction environments?

Q. Advanced

- Methodological Answer :

What methodologies ensure a comprehensive literature review for this compound while avoiding unreliable sources?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.